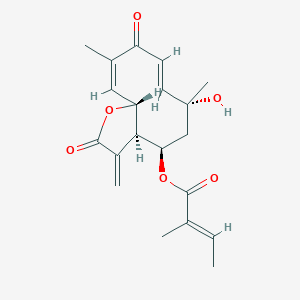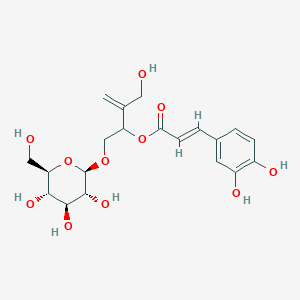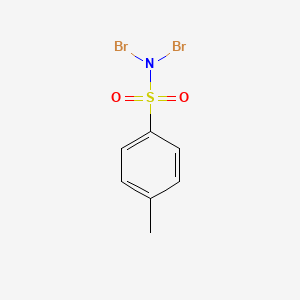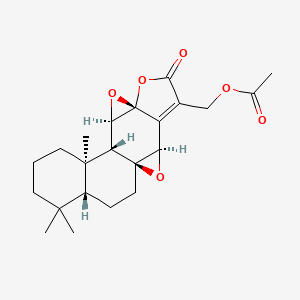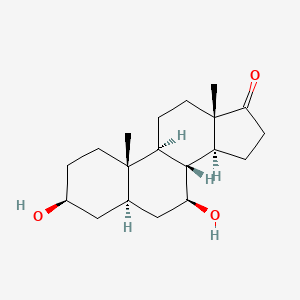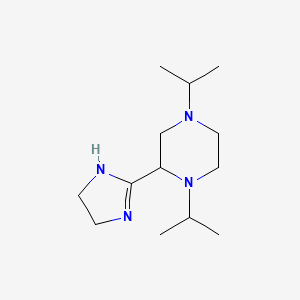
Lumateperone
Übersicht
Beschreibung
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Wissenschaftliche Forschungsanwendungen
Lumateperone as a Novel Treatment for Schizophrenia
Lumateperone, also known as ITI-007, represents a groundbreaking approach in the treatment of schizophrenia. It functions through a synergistic modulation of serotonin, dopamine, and glutamate neurotransmitter systems. This unique mechanism, which involves acting as a potent antagonist at 5-HT2A receptors, a serotonin reuptake inhibitor, and a dopamine phosphoprotein modulator, has shown effectiveness in improving symptoms of schizophrenia. Clinical trials have demonstrated its significant efficacy over placebo in improving schizophrenia symptoms, including those with comorbid depression and prominent negative symptoms (Blair, 2020), (Vanover et al., 2018), (Davis et al., 2018).
Lumateperone's Potential in Treating Other Neuropsychiatric Disorders
Beyond schizophrenia, lumateperone shows promise in addressing a range of other psychiatric and neurological conditions. Its multifunctional modulation of the serotoninergic system suggests potential as a precognitive, antipsychotic, antidepressant, and anxiolytic agent. Lumateperone is being explored for the treatment of behavioral symptoms in dementia and Alzheimer's disease, sleep disturbances, and bipolar depression. Its safety profile, showing minimal extrapyramidal side effects and no significant changes in cardiometabolic or endocrine characteristics, supports further investigation in these areas (Mohamed, 2022), (Mazza et al., 2020).
Potential as a Treatment for Bipolar Depression
Lumateperone has been investigated in the context of bipolar depression, with a focus on its ability to modulate neurotransmission. This includes a study examining its efficacy in patients with bipolar I or II disorder experiencing a major depressive episode. The results of these studies have been promising, indicating the potential of lumateperone as a treatment option for bipolar depression (D'Souza et al., 2021).
Exploration of Lumateperone's Effects on Inflammation and Mood Regulation
There is growing interest in the potential anti-inflammatory actions of lumateperone. Studies have indicated that it may reduce levels of proinflammatory cytokines, thereby possibly impacting depressive symptoms. This adds another dimension to its multifaceted therapeutic potential, particularly in the context of depression and other mood disorders where inflammation plays a role (Dutheil et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caplyta | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



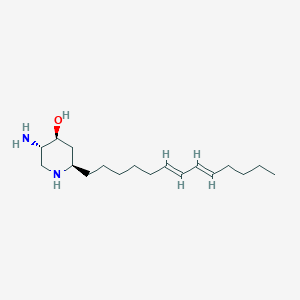
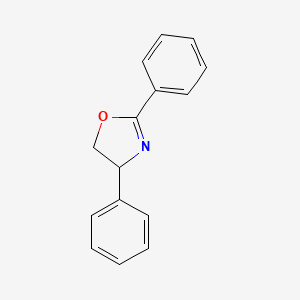


![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)
